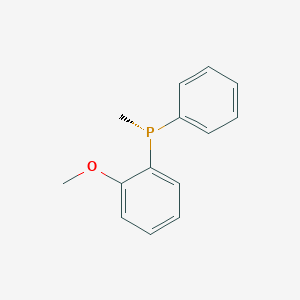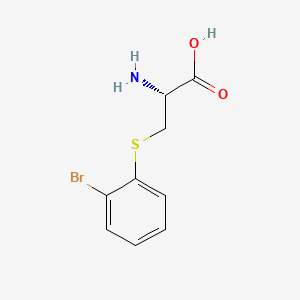
S-(o-Bromophenyl)cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(o-Bromophenyl)cysteine is an organic compound that belongs to the class of L-cysteine-S-conjugates. This compound contains a cysteine molecule where the thiol group is conjugated with an ortho-bromophenyl group. It is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes.
Vorbereitungsmethoden
The synthesis of S-(o-Bromophenyl)cysteine can be achieved through several methods. One common approach involves the reaction of L-cysteine with ortho-bromobenzyl bromide under basic conditions. This reaction typically takes place in an aqueous or organic solvent, such as ethanol or methanol, and requires a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Another method involves the use of tryptophan synthase in a chemoenzymatic process. This method starts with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis using tryptophan synthase. This approach has been shown to produce high-purity, optically active S-phenyl-L-cysteine with a total yield of 81.3% .
Analyse Chemischer Reaktionen
S-(o-Bromophenyl)cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds, which are crucial for the structural stabilization of proteins.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The bromine atom in the ortho-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include iodoacetic acid, iodoacetamide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
S-(o-Bromophenyl)cysteine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of S-(o-Bromophenyl)cysteine involves its interaction with specific molecular targets, such as glutathione S-transferase. This enzyme catalyzes the conjugation of reduced glutathione to hydrophobic electrophiles, regulating various cellular processes. The compound’s ability to form disulfide bonds also plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
S-(o-Bromophenyl)cysteine can be compared with other similar compounds, such as S-(4-bromobenzyl)cysteine and S-allyl-L-cysteine. These compounds share similar structural features but differ in their specific substituents and biological activities. For example:
S-(4-Bromobenzyl)cysteine: Contains a bromobenzyl group instead of an ortho-bromophenyl group and has different pharmacological properties.
S-Allyl-L-cysteine: Found in aged garlic supplements and has been studied for its potential health benefits, including antioxidant and anti-inflammatory effects.
Eigenschaften
CAS-Nummer |
122482-25-1 |
|---|---|
Molekularformel |
C9H10BrNO2S |
Molekulargewicht |
276.15 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(2-bromophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO2S/c10-6-3-1-2-4-8(6)14-5-7(11)9(12)13/h1-4,7H,5,11H2,(H,12,13)/t7-/m0/s1 |
InChI-Schlüssel |
OJNHWDRFPGCMJP-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)SC[C@@H](C(=O)O)N)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)SCC(C(=O)O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



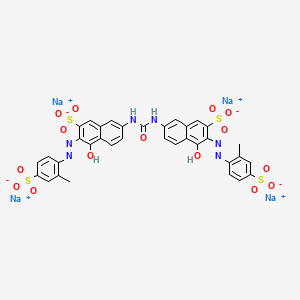
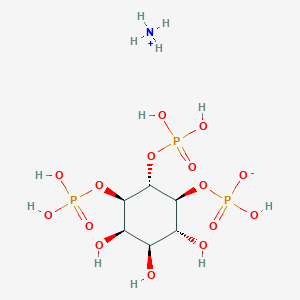
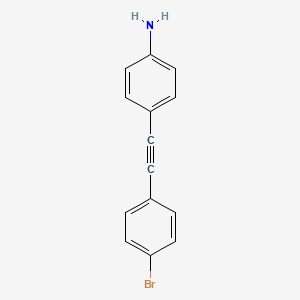
![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
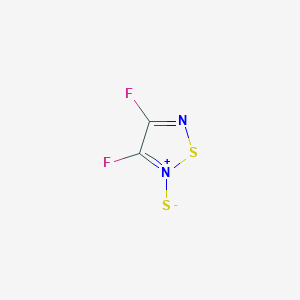
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)


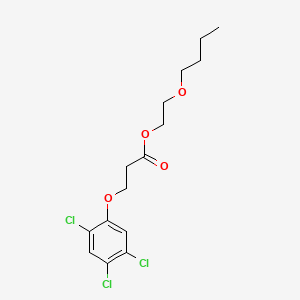
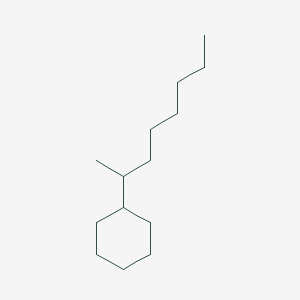

![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
